molecular formula C29H59ClN2O2 B8249773 Hydroxyethyl erucamidopropyl dimonium chloride CAS No. 581089-19-2

Hydroxyethyl erucamidopropyl dimonium chloride

Cat. No.: B8249773
CAS No.: 581089-19-2
M. Wt: 503.2 g/mol
InChI Key: NSHFMBILLDRYPF-AFEZEDKISA-N
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Description

Hydroxyethyl erucamidopropyl dimonium chloride is a cationic conditioning agent derived from rapeseed oil. It is a 60% active amido amine quaternary compound known for its excellent detangling and wet combing properties. This compound is widely used in personal care products such as shampoos and conditioners due to its compatibility with anionic surfactants and its ability to be used in cold mix systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyethyl erucamidopropyl dimonium chloride is synthesized through a series of chemical reactions involving erucic acid, a fatty acid derived from rapeseed oil. The synthetic route typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the amidation and quaternization reactions are carried out under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products, resulting in a high-purity product suitable for use in personal care formulations .

Chemical Reactions Analysis

Types of Reactions

Hydroxyethyl erucamidopropyl dimonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .

Scientific Research Applications

Hydroxyethyl erucamidopropyl dimonium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hydroxyethyl erucamidopropyl dimonium chloride involves its interaction with negatively charged surfaces, such as hair or textile fibers. The cationic nature of the compound allows it to neutralize static charges and improve the texture and manageability of hair. At the molecular level, the quaternary ammonium group interacts with anionic sites on the surface, leading to the formation of a stable complex that imparts conditioning and antistatic properties .

Comparison with Similar Compounds

Similar Compounds

  • Dicetyldimonium chloride
  • Steardimonium chloride
  • Behentrimonium chloride

Uniqueness

Hydroxyethyl erucamidopropyl dimonium chloride stands out due to its high activity level (60%) and its ability to be used in cold mix systems. Unlike some other quaternary ammonium compounds, it is derived from renewable resources (rapeseed oil) and is completely water-soluble and VOC-free, making it an environmentally friendly option .

Properties

IUPAC Name

3-[[(Z)-docos-13-enoyl]amino]propyl-(2-hydroxyethyl)-dimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-29(33)30-25-23-26-31(2,3)27-28-32;/h11-12,32H,4-10,13-28H2,1-3H3;1H/b12-11-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHFMBILLDRYPF-AFEZEDKISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H59ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581089-19-2
Record name 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581089-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyethyl erucamidopropyl dimonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581089192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROXYETHYL ERUCAMIDOPROPYL DIMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XAS6015O2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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